Technical Guide: N-Hydroxyheptanamide Chemical Properties and Structure
Technical Guide: N-Hydroxyheptanamide Chemical Properties and Structure
[1]
Executive Summary
N-Hydroxyheptanamide (also known as Heptanohydroxamic acid) represents a critical structural motif in medicinal chemistry, serving as a fundamental model for the "linker-warhead" pharmacophore found in histone deacetylase (HDAC) inhibitors and metalloprotease inhibitors.[1][2] While complex analogs like Vorinostat (SAHA) incorporate bulky "cap" groups to interact with the enzyme surface, N-Hydroxyheptanamide isolates the aliphatic linker and the zinc-binding hydroxamic acid moiety, making it an essential reference standard for studying chelation kinetics and structure-activity relationships (SAR).[1][2]
This guide provides a rigorous technical analysis of N-Hydroxyheptanamide, detailing its physicochemical profile, synthesis via hydroxaminolysis, and the mechanistic basis of its zinc-chelation properties.[1][2]
Chemical Identity and Physicochemical Properties[3][4][5][6][7][8]
N-Hydroxyheptanamide is an aliphatic hydroxamic acid characterized by a seven-carbon chain terminating in a hydrophilic N-hydroxyamide group.[1] This amphiphilic structure dictates its solubility profile and membrane permeability.
Key Identity Data[1][2][9][10][11]
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | Heptanohydroxamic acid; Heptano-hydroxamic acid |
| CAS Registry Number | 30406-18-9 |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| SMILES | CCCCCCC(=O)NO |
| InChI Key | AEDIXYWIVPYNBI-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Profile[2][7][10]
The physicochemical behavior of N-Hydroxyheptanamide is dominated by the hydroxamic acid functional group, which exhibits unique acid-base properties and tautomerism.[1]
| Parameter | Value / Description | Context |
| Physical State | Crystalline Solid | Homologs (C6, C8) are solids; MP typically 60–80°C range.[1] |
| pKa (Acidic) | 8.9 – 9.5 | Deprotonation of the -NHOH group (OH acidity). |
| LogP (Predicted) | ~1.5 – 1.9 | Moderate lipophilicity allows membrane permeability. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents; limited in water.[2] |
| Stability | Hydrolytically sensitive | Susceptible to hydrolysis to heptanoic acid under strong acid/base. |
Technical Insight: The pKa of the hydroxamic acid group (~9.0) is higher than that of carboxylic acids (~4.8) but lower than simple amides. This allows the molecule to exist primarily in the neutral form at physiological pH (7.4), facilitating passive diffusion into cells before coordinating with metal ions in the active site.[2]
Structural Analysis and Coordination Chemistry[2]
Electronic Structure and Tautomerism
The hydroxamic acid group (
Zinc Chelation Mechanism (HDAC Inhibition)
The primary biological utility of N-Hydroxyheptanamide lies in its ability to chelate Zinc (
Visualization: Zinc Chelation Geometry
The following diagram illustrates the bidentate coordination mode where the carbonyl oxygen and the hydroxyl oxygen (after deprotonation) bind the zinc ion.
Caption: Bidentate chelation of the Zinc ion by the hydroxamic acid warhead. The carbonyl and hydroxyl oxygens form a 5-membered chelate ring, displacing a water molecule in the enzyme active site.[2]
Synthesis Protocol: Hydroxaminolysis[1][2]
The most robust method for synthesizing N-Hydroxyheptanamide is the hydroxaminolysis of esters . This method avoids the use of unstable acid chlorides and typically provides higher purity.
Reaction Scheme
[2]Detailed Experimental Methodology
Reagents:
-
Methyl heptanoate (1.0 eq)[2]
-
Hydroxylamine hydrochloride (
) (1.5 eq)[2] -
Potassium Hydroxide (KOH) (3.0 eq)[2]
-
Methanol (Anhydrous)[2]
Step-by-Step Protocol:
-
Preparation of Hydroxylamine:
-
Dissolve
(1.5 eq) in minimal anhydrous methanol. -
In a separate flask, dissolve KOH (3.0 eq) in methanol.
-
Cool both solutions to 0°C.
-
Slowly add the KOH solution to the hydroxylamine solution. A white precipitate (KCl) will form.
-
Stir for 15 minutes at 0°C, then filter to remove the KCl precipitate. The filtrate contains free hydroxylamine base.
-
-
Coupling Reaction:
-
Add Methyl heptanoate (1.0 eq) dropwise to the freshly prepared hydroxylamine filtrate at 0°C.
-
Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Use Ferric Chloride (
) stain; the product will appear as a deep red/purple spot (characteristic of hydroxamic acids).[2]
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify carefully with 1N HCl to pH ~5–6 (precipitate formation).
-
Extract with Ethyl Acetate (
). -
Wash combined organic layers with brine, dry over
, and concentrate.[2] -
Recrystallization: Purify the crude solid by recrystallization from Ethyl Acetate/Hexane to yield N-Hydroxyheptanamide as white crystals.[1]
-
Biological Relevance: HDAC Inhibition[1][4][12][13]
N-Hydroxyheptanamide serves as a minimal pharmacophore for Class I and II Histone Deacetylases (HDACs).[1]
Mechanism of Action
HDACs contain a deep hydrophobic channel leading to a catalytic Zinc ion.
-
Cap Group: (Absent in N-Hydroxyheptanamide) Normally interacts with the channel rim.
-
Linker: The heptyl chain (
) mimics the lysine side chain of the histone substrate, traversing the hydrophobic channel. -
Warhead: The hydroxamic acid group binds the
at the bottom of the channel, preventing the deacetylation of lysine residues on histone tails.
Comparative Potency
While N-Hydroxyheptanamide is an inhibitor, it is significantly less potent than SAHA (Vorinostat).[2]
-
SAHA IC50: ~10–20 nM (Nanomolar)[2]
-
N-Hydroxyheptanamide IC50: Typically in the micromolar (
) range.[1] -
Reason: The lack of a "cap" group results in lower binding affinity due to the loss of surface interactions at the rim of the active site. However, it remains a vital tool for proving the efficacy of the zinc-binding warhead itself.
Visualization: HDAC Inhibition Pathway[1]
Caption: Logical flow of HDAC inhibition by N-Hydroxyheptanamide, leading to chromatin relaxation.[1][2]
References
-
Synthesis and Properties of Hydroxamic Acids
-
HDAC Inhibitor Pharmacophores
-
Hydroxamic Acid Chelation Chemistry
- Title: Crystal Structures of a Series of Hydroxamic Acids.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Biological Evaluation of Aliphatic Hydroxamates
